molecular formula C12H16BrNO2S B1526440 3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione CAS No. 1182742-28-4

3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione

Cat. No. B1526440
M. Wt: 318.23 g/mol
InChI Key: WCMGMHMJMNSTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione” is a chemically differentiated building block used in organic synthesis and medicinal chemistry .


Synthesis Analysis

This compound is traditionally challenging to access. It is used specifically for the preparation of drug candidates containing hindered amine motifs .


Molecular Structure Analysis

The molecular weight of this compound is 318.23 . The IUPAC name is 3-(((3-bromobenzyl)amino)methyl)tetrahydrothiophene 1,1-dioxide .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature .

Scientific Research Applications

Biodegradable Polymers for Tissue Engineering

Research by Fuoco et al. (2016) explored the design and synthesis of biodegradable aliphatic polyesters with pendant thiol-protected groups for tissue engineering applications. The study introduced a monomer similar in structure to the requested compound, aimed at creating functionalized copolyesters. These copolyesters were further modified to bind cysteine-containing peptides, resulting in porous scaffolds with enhanced cell interaction capabilities, indicating their potential in regenerative medicine and tissue engineering (Fuoco, Finne‐Wistrand, & Pappalardo, 2016).

Antimicrobial and Anticancer Activities

Giles et al. (2007) synthesized and evaluated the biological activities of substituted thiophenyl derivatives of indane-1,3-dione, a structural relative of the compound . The synthesized compounds were tested for anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer activities. Some compounds showed moderate activities, suggesting the potential of structurally similar compounds in pharmaceutical applications (Giles, Prakash, & Ramseshu, 2007).

Synthesis and Characterization of Polymer Materials

Yıldız and Tuyun (2018) focused on the synthesis of novel thio-substituted aminonaphthoquinones, utilizing compounds with structural similarities to the one requested for the creation of materials with potential medicinal chemistry applications. The new compounds were characterized and hinted at possible biological activities, demonstrating the utility of such chemicals in the development of novel materials and drugs (Yıldız & Tuyun, 2018).

Functionalized Polymers for Advanced Applications

Veld, Dijkstra, and Feijen (1992) described the synthesis of polyesteramides with pendant functional groups through the ring-opening copolymerization of morpholine-2,5-dione derivatives. The presence of protected functional groups in these polymers allows for further modification, showcasing the versatility of using thiolane-based compounds for creating polymers with specific functional properties (Veld, Dijkstra, & Feijen, 1992).

Safety And Hazards

The safety data sheet (MSDS) for this compound can be found on the Sigma-Aldrich website .

Future Directions

The future applications of this compound could be in the field of medicinal chemistry, given its use in the preparation of drug candidates .

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-1-(1,1-dioxothiolan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c13-12-3-1-2-10(6-12)7-14-8-11-4-5-17(15,16)9-11/h1-3,6,11,14H,4-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMGMHMJMNSTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione
Reactant of Route 2
Reactant of Route 2
3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione
Reactant of Route 3
Reactant of Route 3
3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione
Reactant of Route 4
Reactant of Route 4
3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione
Reactant of Route 5
Reactant of Route 5
3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione
Reactant of Route 6
Reactant of Route 6
3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.